molecular formula C7H7Cl2NO B1430831 N-[(3,5-dichlorophenyl)methyl]hydroxylamine CAS No. 1545064-36-5

N-[(3,5-dichlorophenyl)methyl]hydroxylamine

Cat. No.: B1430831
CAS No.: 1545064-36-5
M. Wt: 192.04 g/mol
InChI Key: NRKHQMHSQJUFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with hydroxylamine . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dichlorophenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modify proteins through nucleophilic substitution reactions, leading to changes in protein function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dichlorophenyl)methyl]hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKHQMHSQJUFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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